Alloxan Hydrate: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Biological Activity
Alloxan Hydrate: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alloxan, a pyrimidine derivative, is a well-established diabetogenic agent extensively utilized in preclinical research to induce experimental diabetes mellitus in animal models.[1][2][3] Its selective toxicity towards pancreatic β-cells provides a valuable tool for studying the pathophysiology of diabetes and for screening potential anti-diabetic therapies.[4][5] This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of alloxan hydrate. Furthermore, it details standardized experimental protocols for the induction of diabetes in laboratory animals and elucidates the molecular signaling pathways underlying its cytotoxic effects.
Chemical Identity and Structure
Alloxan is an oxygenated pyrimidine, and its hydrated form, alloxan hydrate, is the common commercially available and experimentally used compound.[3][6] The chemical name for alloxan is 2,4,5,6-tetraoxypyrimidine or 2,4,5,6-pyrimidinetetrone.[3][7] In its hydrated state, it exists as 5,5-dihydroxybarbituric acid.[6][8]
Chemical Structure
The structure of alloxan hydrate features a pyrimidine ring with four keto groups, with the C5 ketone being hydrated to a geminal diol.
Caption: Chemical structure of alloxan hydrate.
Physicochemical Properties
The physicochemical properties of alloxan hydrate are critical for its handling, storage, and application in experimental settings.
Table 1: General Chemical Properties of Alloxan Hydrate
| Property | Value | References |
| IUPAC Name | 5,5-Dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione | [6][8] |
| Synonyms | Alloxan monohydrate, Mesoxalylurea, 5,6-Dioxyuracil | [9] |
| CAS Number | 2244-11-3 | [4][5][9][10] |
| Chemical Formula | C₄H₄N₂O₅ (for monohydrate) | [8][9][10] |
| Molecular Weight | 160.08 g/mol | [1][10][11] |
| Purity | ≥98% | [4][5][10] |
Table 2: Physical and Chemical Data for Alloxan Hydrate
| Property | Value | References |
| Appearance | White to pale yellow crystalline powder | [1][9][12] |
| Melting Point | 255 °C (decomposes) | [9][11][12][13] |
| Solubility | Soluble in water, ethanol, acetone, and glacial acetic acid.[9][14] Slightly soluble in chloroform and petroleum ether. Insoluble in ether.[9] | |
| Specific Solubilities: | ||
| PBS (pH 7.2): ~10 mg/mL | [4][15] | |
| DMSO: ~5 mg/mL | [4][15] | |
| DMF: ~5 mg/mL | [4] | |
| pKa | 6.63 at 25 °C | [14] |
| Storage | 2-8°C, sealed, away from moisture | [9][10][16] |
| Stability | Stable under recommended storage conditions. Air sensitive.[9][17] Aqueous solutions should be used fresh and not stored for more than one day.[15] |
Experimental Protocols
Synthesis of Alloxan Hydrate
Alloxan was originally synthesized by the oxidation of uric acid with nitric acid.[6] A common laboratory-scale synthesis involves the oxidation of barbituric acid with chromium trioxide in a mixture of acetic acid and water.[6][18]
Methodology: Oxidation of Barbituric Acid [18]
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, place 850 g of glacial acetic acid and 100 ml of water.
-
Oxidizing Agent: Add 156 g of chromium trioxide to the flask and stir for approximately 15 minutes to dissolve.
-
Addition of Starting Material: Add 128 g of barbituric acid in portions over about 25 minutes, ensuring the reaction temperature does not exceed 50°C. Alloxan monohydrate will begin to crystallize during this addition.
-
Reaction Completion: Maintain the solution at 50°C for an additional 25-30 minutes after the addition of barbituric acid is complete.
-
Isolation: Cool the resulting slurry to 5-10°C and filter the crystalline product.
-
Purification: Wash the filter cake with cold glacial acetic acid until the washings are colorless, followed by a wash with ether to facilitate drying. The resulting yellow alloxan monohydrate has a melting point of approximately 254°C with decomposition.
Another method involves the oxidation of alloxantin dihydrate using fuming nitric acid.[19][20]
Methodology: Oxidation of Alloxantin Dihydrate [20]
-
Reaction Setup: In a flask with a mechanical stirrer, combine 36 ml of water and 25 g of finely crystalline alloxantin dihydrate.
-
Reaction Initiation: Heat the mixture to 50°C on a steam bath and add 3.6 ml of fuming nitric acid (sp. gr. 1.62) in a fine stream while stirring vigorously. Do not allow the temperature to exceed 60°C.
-
Reaction Progression: Once the nitric acid has been added, bring the temperature to 55°C. A vigorous reaction will occur with the evolution of nitrogen oxides.
-
Crystallization: After the reaction is complete, heat the mixture to 60-65°C for 10-15 minutes to dissolve the solid. Pour the reaction mixture into a tray and cool to 0°C or below overnight to crystallize alloxan tetrahydrate.
-
Conversion to Monohydrate: Collect the tetrahydrate crystals and dissolve them in a minimal amount of hot water. Filter the solution and cool again to recrystallize. Dry the moist tetrahydrate crystals over concentrated sulfuric acid to yield alloxan monohydrate as a fine white powder.
Induction of Experimental Diabetes
Alloxan is widely used to induce a model of Type 1 diabetes in laboratory animals, particularly rodents.[4] The protocol requires careful attention to dosage, animal strain, and post-injection care to ensure successful induction and minimize mortality.[2][21]
Methodology: Alloxan-Induced Diabetes in Rats [21][22][23]
-
Animal Selection: Male Wistar or Sprague-Dawley rats are commonly used.[21][23]
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast the animals for 12 to 30 hours prior to alloxan administration. This fasting period is critical for the efficacy of alloxan.[21][22] Water should be provided ad libitum.
-
Alloxan Preparation: Prepare a fresh solution of alloxan monohydrate in cold (4°C) 0.9% saline or citrate buffer (pH 4.5). Alloxan is unstable in neutral pH solutions, so it must be prepared immediately before use.[2]
-
Administration: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of alloxan. Dosages vary by strain and administration route, typically ranging from 60 mg/kg (i.v. for SD rats) to 150 mg/kg (i.p. for Wistar rats).[2][21][22][23]
-
Post-Injection Care: Immediately following the injection, provide the animals with a 5-10% sucrose or glucose solution in their drinking water for the next 24-48 hours to prevent potentially fatal hypoglycemia that occurs as a result of massive insulin release from the damaged β-cells.[2][23]
-
Confirmation of Diabetes: Monitor blood glucose levels at 48 and 72 hours post-injection. Diabetes is typically confirmed when fasting blood glucose levels are consistently above 200 mg/dL (11.1 mmol/L) or 250 mg/dL.[1][2]
Caption: Experimental workflow for alloxan-induced diabetes.
Mechanism of Action: Signaling Pathways of β-Cell Toxicity
The diabetogenic action of alloxan is a consequence of its selective toxicity to pancreatic β-cells. This toxicity is primarily mediated by the generation of reactive oxygen species (ROS).[2][16]
-
Selective Uptake: Alloxan's structure is similar to glucose, which facilitates its preferential uptake into pancreatic β-cells via the GLUT2 glucose transporter.[16]
-
Redox Cycling: Inside the β-cell, alloxan undergoes a redox cycle with its reduction product, dialuric acid. This process is initiated by intracellular reducing agents like glutathione (GSH).[6][16]
-
ROS Generation: The redox cycling between alloxan and dialuric acid generates superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH).[2][6]
-
Oxidative Stress and Cell Death: The massive production of ROS overwhelms the β-cell's antioxidant defenses, leading to oxidative stress. This results in damage to critical cellular components, including DNA fragmentation and necrosis of the β-cells.[2][16]
-
Inhibition of Glucokinase: Alloxan also inhibits glucokinase, a key enzyme in glucose-stimulated insulin secretion, further impairing β-cell function.[6][16]
Caption: Signaling pathway of alloxan-induced β-cell toxicity.
Conclusion
Alloxan hydrate remains an indispensable tool in diabetes research. Its ability to reliably induce β-cell-specific cytotoxicity provides a robust and cost-effective model for investigating the complexities of diabetes and for the preclinical evaluation of novel therapeutic agents. A thorough understanding of its chemical properties, handling requirements, and mechanism of action, as detailed in this guide, is paramount for its safe and effective use in a research setting.
References
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